molecular formula C13H13NO B13797900 (4-Anilinophenyl)methanol CAS No. 53044-23-8

(4-Anilinophenyl)methanol

Katalognummer: B13797900
CAS-Nummer: 53044-23-8
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: AYCBYUAUDKNICE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxymethyl)phenylphenylamine is an organic compound with the molecular formula C13H13NO. It is characterized by a phenyl group attached to a phenylamine, with a hydroxymethyl group (-CH2OH) on the para position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)phenylphenylamine typically involves the reaction of 4-nitrobenzyl alcohol with aniline under reducing conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 4-(Hydroxymethyl)phenylphenylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with stringent quality control measures to ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)phenylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)phenylphenylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)phenylphenylamine involves its interaction with various molecular targets. The hydroxymethyl group enhances its solubility and reactivity, allowing it to participate in diverse chemical reactions. It can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Hydroxymethyl)phenylamine: Lacks the additional phenyl group, resulting in different reactivity and applications.

    4-(Hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of an amine group, leading to different chemical properties.

    4-(Hydroxymethyl)phenylmethanol:

Uniqueness

4-(Hydroxymethyl)phenylphenylamine is unique due to its combination of a hydroxymethyl group and a phenylamine structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

53044-23-8

Molekularformel

C13H13NO

Molekulargewicht

199.25 g/mol

IUPAC-Name

(4-anilinophenyl)methanol

InChI

InChI=1S/C13H13NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,14-15H,10H2

InChI-Schlüssel

AYCBYUAUDKNICE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.